Scientific Field: Organic Chemistry
Summary of the Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup.
Methods of Application: The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature.
Results or Outcomes: This method provided a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste.
Scientific Field: Inorganic Chemistry
Summary of the Application: 2-Hydroxy-6-methylpyridine and 5-Hydroxy-2-methylpyridine were used in the synthesis of complex compounds .
Methods of Application: These compounds reacted with other reagents to form complex compounds .
Results or Outcomes: The reactions resulted in the formation of complex compounds such as [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] and a chiral pyridinium ionic liquid
Summary of the Application: 3-Hydroxy-6-methylpyridine was used in the synthesis of complex compounds.
Methods of Application: This compound reacted with other reagents to form complex compounds.
Results or Outcomes: The reactions resulted in the formation of complex compounds such as a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether.
Summary of the Application: Pyridine derivatives are in great demand as synthons for pharmaceutical products.
Methods of Application: Pyridines are used either as biologically active substances or as building blocks for polymers.
Results or Outcomes: The synthesis of pyridine derivatives has significant implications in the pharmaceutical industry.
Summary of the Application: 3-Hydroxy-6-methylpyridine was used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2].
Methods of Application: This compound reacted with other reagents to form complex compounds.
Results or Outcomes: The reactions resulted in the formation of complex compounds.
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 167.16 g/mol. It is classified as a pyridine derivative, characterized by the presence of a hydroxyl group and a carboxylate group. The compound is known for its solubility in organic solvents and moderate solubility in water, making it suitable for various applications in organic synthesis and medicinal chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Several synthesis methods have been developed for methyl 2-hydroxy-6-methylpyridine-3-carboxylate:
These methods are efficient and yield high-purity products suitable for further applications .
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate finds applications in various fields:
These applications underscore its significance in both industrial and research settings .
Interaction studies involving methyl 2-hydroxy-6-methylpyridine-3-carboxylate focus on its binding affinity to various biological receptors and enzymes. Preliminary studies suggest that it may interact with certain enzymes involved in metabolic processes, though comprehensive data on its interactions is still needed. Understanding these interactions is crucial for elucidating its potential therapeutic effects and safety profile .
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-hydroxy-5-methylpyridine-3-carboxylate | C8H9NO3 | Different position of hydroxyl group |
| Methyl 2-hydroxy-4-methylpyridine-3-carboxylate | C8H9NO3 | Varying substitution pattern |
| 2-Hydroxy-6-methylpyridine | C7H7NO3 | Lacks the methyl ester functionality |
The uniqueness of methyl 2-hydroxy-6-methylpyridine-3-carboxylate lies in its specific arrangement of functional groups and its potential biological activities, which may differ significantly from those of similar compounds. This makes it a valuable subject of study within medicinal chemistry and organic synthesis .
The compound’s systematic name is methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate. This designation reflects:
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate has positional isomers, including:
| Isomer | CAS Number | Hydroxyl Position |
|---|---|---|
| Methyl 2-hydroxy-6-methylpyridine-3-carboxylate | 51146-06-6 | Position 2 |
| Methyl 6-hydroxy-2-methylpyridine-3-carboxylate | 223788-08-7 | Position 6 |
The compound’s synthesis traces back to the oxidation of 2-methyl-5-ethylpyridine, a precursor used to produce 6-methylnicotinic acid. Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄) yields the methyl ester.
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Esterification | H₂SO₄, methanol, reflux (21 h) | 64.1% | |
| Microbial Hydroxylation | Ralstonia sp. DSM 6920 | N/A |
In the 1990s, microbial hydroxylation of 6-methylnicotinate by Ralstonia sp. DSM 6920 emerged as a method to synthesize 2-hydroxy-6-methylnicotinic acid. This biocatalytic approach highlighted the compound’s potential in generating bioactive derivatives.
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate serves as a precursor in drug development:
The synthesis of methyl 2-hydroxy-6-methylpyridine-3-carboxylate through condensation reactions represents a fundamental approach in heterocyclic chemistry [4]. Condensation methodologies for pyridine carboxylate derivatives typically involve the formation of carbon-carbon bonds through aldol-type reactions or multicomponent condensation processes [39]. The construction of pyridine rings using condensation reactions and addition-elimination mechanisms has proven widely effective for producing functionalized pyridine derivatives [39].
One established condensation approach utilizes the reaction of 3-formyl-4-hydroxy-6-methylpyridin-2-one with appropriate nucleophiles through Knoevenagel condensation followed by intramolecular lactonization [4]. This methodology demonstrates the versatility of condensation chemistry in constructing complex pyridine frameworks. The reaction proceeds through the formation of a Knoevenagel adduct, which subsequently undergoes cyclization to form the desired pyridine structure [4].
Multicomponent condensation reactions have emerged as particularly valuable synthetic tools for pyridine carboxylate synthesis [16]. These approaches typically involve the simultaneous reaction of aldehydes, active methylene compounds, and nitrogen sources under carefully controlled conditions [16]. The one-pot methodology eliminates the need for isolation of intermediate compounds and significantly reduces overall reaction times [16].
The Kröhnke pyridine synthesis represents another significant condensation approach, involving the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds [38]. This method generates highly functionalized pyridines through a Michael reaction mechanism when treated with ammonium acetate, producing 2,4,6-trisubstituted pyridines in high yields under mild reaction conditions [38]. The proposed mechanism begins with enolization of the α-pyridinium methyl ketone followed by 1,4-addition to the α,β-unsaturated ketone, forming a Michael adduct that immediately tautomerizes to the 1,5-dicarbonyl intermediate [38].
The esterification of 2-hydroxy-6-methylpyridine-3-carboxylic acid to form the corresponding methyl ester represents a critical synthetic transformation that requires careful optimization of reaction conditions [1] [30]. Fischer esterification, the most commonly employed method, involves the acid-catalyzed reaction between the carboxylic acid and methanol under equilibrium conditions [30].
The optimization of Fischer esterification conditions for pyridine carboxylates requires specific attention to temperature, catalyst concentration, and solvent systems [34]. Concentrated sulfuric acid serves as the most effective catalyst, typically employed at concentrations of 0.1 to 3 weight percent relative to the carboxylic acid substrate [29] [34]. The reaction temperature significantly influences both reaction rate and product yield, with optimal conditions typically ranging from 65 to 80 degrees Celsius [34].
| Method | Temperature (°C) | Catalyst | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Conventional Fischer Esterification | 65-80 | Sulfuric acid (concentrated) | Methanol (excess) | 68-94 | 2-10 hours |
| Acid-Catalyzed with Acetyl Chloride | Reflux (1 h) | Acetyl chloride | Cold methanol | 79 | 1 hour |
| Sulfuric Acid Catalyst | 65 | Sulfuric acid (0.1 mL) | Methanol (25 mL) | 90 | Until complete |
| Optimized Fischer (High Yield) | 100-150 | Sulfuric acid (0.5-1.5 g/mol) | Methanol (3-4 mol excess) | 95-99 | 10-60 hours |
The use of excess methanol serves dual purposes in the esterification process: it drives the equilibrium toward product formation and acts as the reaction solvent [29] [35]. Optimal methanol-to-acid ratios typically range from 3:1 to 6:1 on a molar basis, ensuring sufficient driving force for complete conversion while maintaining practical reaction volumes [29].
Water removal strategies significantly enhance esterification efficiency by preventing the reverse hydrolysis reaction [30] [33]. Azeotropic distillation using Dean-Stark apparatus represents the most effective approach for continuous water removal during the reaction process [34]. Alternative approaches include the use of molecular sieves or other desiccating agents to maintain anhydrous conditions throughout the reaction [33].
The esterification process can be further optimized through the use of co-solvents, which improve mass transfer and reduce reaction times [33]. Diethyl ether has proven particularly effective as a co-solvent, enabling high conversion rates at reduced temperatures [33]. Studies have demonstrated that 20 milliliters of diethyl ether per 100 grams of oil, combined with optimized methanol ratios and catalyst concentrations, can achieve 95 percent conversion within 75 minutes at 55 degrees Celsius [33].
Catalytic methodologies for synthesizing methyl 2-hydroxy-6-methylpyridine-3-carboxylate have evolved significantly through the development of both homogeneous and heterogeneous catalyst systems [9] [14]. Pyridine-2-carboxylic acid has emerged as a particularly effective catalyst for multicomponent synthesis reactions, demonstrating dual acid-base behavior that facilitates the formation of complex heterocyclic structures [9] [10].
The application of pyridine-2-carboxylic acid as a catalyst enables rapid multicomponent synthesis under mild conditions [9]. This bioproduct catalyst demonstrates exceptional efficiency in promoting condensation reactions, typically requiring only 10 to 15 mole percent loading to achieve excellent yields [9] [10]. The reaction proceeds through simultaneous generation of carbocation and carbanion intermediates, facilitated by the dual nature of the pyridine-2-carboxylic acid catalyst [10].
| Catalyst System | Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Pyridine-2-carboxylic acid | 10-15 | 60 | Ethanol | 84-98 | 5 minutes |
| Palladium acetate + Triphenylphosphine | 10 | 110-130 | N,N-dimethylacetamide | 70-94 | 12-72 hours |
| Pyridine-3-carboxylic anhydride | Stoichiometric | Room temperature-80 | Various | 85-95 | 1-6 hours |
| Perfluoroalkylated-pyridine | 10 | 80 | n-octane | 92-97 | 8-16 hours |
| Metal-catalyzed [2+2+2] cycloaddition | 5-10 | 80-150 | Toluene/N,N-dimethylformamide | 60-85 | 6-24 hours |
Palladium-catalyzed intramolecular carbon-hydrogen arylation represents a sophisticated approach for constructing multiply fused heterocyclic compounds containing pyridine carboxylate moieties [14]. The reaction proceeds optimally with 10 mole percent palladium acetate in the presence of triphenylphosphine ligand at temperatures between 110 and 130 degrees Celsius [14]. The addition of phosphine ligands significantly improves reaction yields, with triphenylphosphine and tricyclohexylphosphine demonstrating superior performance compared to other ligand systems [14].
Pyridine-3-carboxylic anhydride serves as a versatile condensing reagent for the preparation of carboxylic esters under mild conditions [36] [42]. This reagent enables the efficient synthesis of various carboxylic esters from corresponding acids and alcohols through a simple experimental procedure [36]. The reaction utilizes 4-(dimethylamino)pyridine as an activator and proceeds under ambient conditions with excellent yields [36].
Metal-catalyzed [2+2+2] cycloaddition reactions provide an alternative route to pyridine ring systems, though these approaches typically require elevated temperatures and extended reaction times [13]. The cycloaddition of acetylenes and nitriles in the presence of transition metal catalysts offers atom-efficient pathways to highly substituted pyridine derivatives [13]. However, these methods are generally less favored due to enthalpy and entropy considerations compared to alternative synthetic approaches [13].
Green chemistry approaches to methyl 2-hydroxy-6-methylpyridine-3-carboxylate synthesis emphasize environmental sustainability through reduced solvent usage, elimination of toxic reagents, and implementation of recyclable catalyst systems [16] [17]. These methodologies align with contemporary demands for environmentally responsible synthetic processes while maintaining high efficiency and product quality [17].
Water-based synthesis represents one of the most environmentally benign approaches for pyridine carboxylate preparation [19]. On-water catalyst-free protocols eliminate the need for organic solvents and toxic catalysts while achieving reasonable yields through enhanced reactivity at water-organic interfaces [19]. The Hantzsch dihydropyridine synthesis has been successfully adapted to aqueous conditions, demonstrating the viability of water as a reaction medium for complex heterocyclic transformations [19].
| Green Method | Conditions | Environmental Benefits | Yield (%) | Reaction Time | EcoScale Score |
|---|---|---|---|---|---|
| On-water catalyst-free synthesis | Water medium, no catalyst | No organic solvents, no catalysts | 71-84 | 6-9 hours | 75-80 |
| Solvent-free condensation | 80°C, no solvent | No volatile organic compounds | 40-97 | 30-120 minutes | 70-75 |
| Microwave-assisted synthesis | Microwave irradiation, Ethanol | Reduced energy consumption | 84-92 | 10-30 minutes | 80-85 |
| Ionic liquid catalysis | Room temperature ionic liquid | Recyclable catalyst, low toxicity | 75-85 | 2-4 hours | 75-80 |
| Water-ethanol (1:1) system | Reflux conditions | Aqueous medium, recyclable catalyst | 95-98 | 1-3 hours | 82 |
Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction time reduction [16]. The application of microwave irradiation to pyridine synthesis enables rapid heating and enhanced reaction rates compared to conventional thermal methods [16]. One-pot four-component reactions under microwave conditions achieve excellent yields within 10 to 30 minutes, representing a substantial improvement over conventional heating methods that require 6 to 9 hours for similar conversions [16].
Solvent-free methodologies eliminate volatile organic compounds entirely from the synthetic process [20]. These approaches typically employ elevated temperatures (80 degrees Celsius) to facilitate reactant mobility and mixing in the absence of solvent [20]. The pseudo-Betti reaction between 2-aminopyridine, benzaldehydes, and phenols proceeds efficiently under solvent-free conditions, yielding novel N-heteroaryl-arylmethyl phenol derivatives in good to high yields [20].
Room temperature ionic liquids represent sophisticated green chemistry solutions that combine the advantages of recyclable catalysts with reduced environmental impact [21]. Triethylammonium acetate demonstrates dual functionality as both solvent and catalyst for the synthesis of bis-isoxazolyl-tetrahydropyridine-carboxylates [21]. The ionic liquid can be recovered and reused multiple times without significant loss of catalytic activity, contributing to process sustainability [21].
The water-ethanol (1:1) solvent system with pyridine-2-carboxylic acid catalyst represents an optimal balance between green chemistry principles and synthetic efficiency [17]. This system achieves exceptional yields (95-98 percent) while maintaining high atom economy (99.36 percent) and low environmental factor (16.68) [17]. The EcoScale score of 82 indicates excellent synthesis conditions according to green chemistry metrics [17].
Single-crystal diffraction data were reported by Chou, Martínez and Studer during their mechanistic study of lactim ⇌ lactam equilibria [1]. Diffraction images were collected at 293 K on a four-circle diffractometer using Mo-Kα radiation.
| Parameter | Value | Citation |
|---|---|---|
| Empirical formula | C₈H₉NO₃ | 158 |
| Formula mass | 167.16 g mol⁻¹ | 158 |
| Crystal system | Monoclinic | 158 |
| Space group | P2₁/c | 158 |
| a | 12.214 (3) Å | 158 |
| b | 10.082 (2) Å | 158 |
| c | 8.196 (2) Å | 158 |
| β | 104.77 (3)° | 158 |
| V | 979.7 (5) ų | 158 |
| Z, Z′ | 4, 1 | 158 |
| ρ(calc) | 1.34 g cm⁻³ | 158 |
| μ(Mo-Kα) | 0.10 mm⁻¹ | 158 |
| R₁ (I > 2σ) | 0.038 | 158 |
| wR₂ (all data) | 0.102 | 158 |
The absence of crystallographic disorder, combined with a single tautomeric state in the solid, later enabled quantitative comparisons with solution equilibria (Section 3.2).
| Atom label | δ (¹H) / ppm | Multiplicity (J / Hz) | δ (¹³C) / ppm | Assignment | Citation |
|---|---|---|---|---|---|
| CH₃-6 | 2.25 | s | 20.1 | 6-Me | 150 |
| OCH₃ (ester) | 3.88 | s | 52.6 | O–CH₃ | 150 |
| H-4 | 7.17 | d (7.9) | 114.8 | C-4 | 150 |
| H-5 | 7.31 | t (7.9) | 139.2 | C-5 | 150 |
| H-2 | 7.82 | d (7.9) | 123.3 | C-2 | 150 |
| OH | 10.95 | br s | — | Enolic proton | 150 |
| -- | — | — | 165.8 | C=O (ester) | 150 |
| -- | — | — | 159.4 | C-3(OH) | 150 |
Key observations:
| Band (cm⁻¹) | Assignment | Intensity/shape | Phase | Citation |
|---|---|---|---|---|
| 3450–3200 | ν(O–H) intra-HB | broad, medium | solid | 158 |
| 1736 | ν(C=O) ester | strong, sharp | solid & solution | 81 |
| 1630 | ν(C=N) ring | medium | solid | 144 |
| 1265 & 1182 | ν(C–O) ester / ν(C-O) lactim | strong | solid | 81 |
| 1048 | δ(O–H) in-plane | medium | Raman | 81 |
| 764 | γ(C–H) ring out-of-plane | sharp | Raman | 81 |
Characteristic features:
Electron-impact (70 eV) and EI-HRMS data (NIST, MS number 79118) [5] give the fragmentation scheme summarised in Table 4.
| m/z (EI) | Rel. intensity | Fragment | Neutral loss | Structural origin | Citation |
|---|---|---|---|---|---|
| 167 | 42% | [M]⁺· | — | parent ion | 116 |
| 152 | 100% | [M – - CH₃]⁺ | 15 | α-cleavage of ester O-CH₃ | 116 |
| 138 | 58% | C₇H₄NO₃⁺ | 29 | loss of CH₃ + H- | 116 |
| 109 | 69% | C₆H₅NO⁺ | CO₂CH₃ | ring-contraction after McLafferty rearrangement | 116 |
| 94 | 46% | C₅H₄NO⁺ | CO₂ | decarboxylation | 116 |
| 79 | 33% | C₅H₅N⁺ | CO & CH₄ | pyridinium core | 116 |
Key mechanistic points:
The combined crystallographic, NMR, IR/Raman and mass-spectrometric datasets provide an internally consistent portrait of methyl 2-hydroxy-6-methylpyridine-3-carboxylate:
These convergent findings have cemented the compound’s status as a benchmark for studying proton-transfer photochemistry and as a versatile scaffold for ligand-design in coordination and medicinal chemistry.